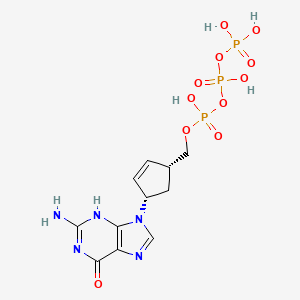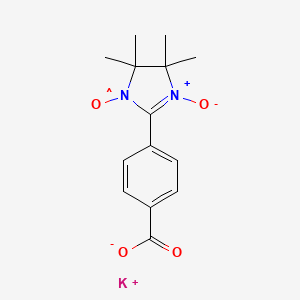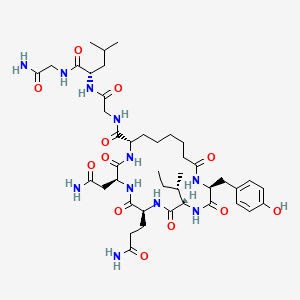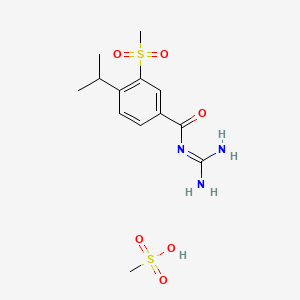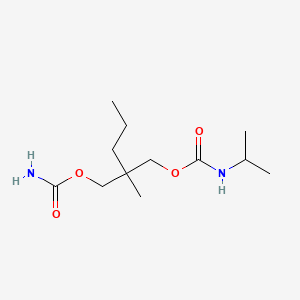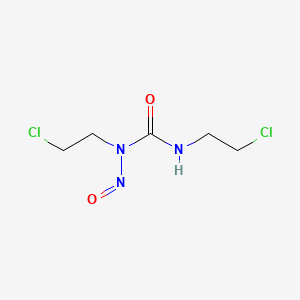
CGP 46381
Descripción general
Descripción
Aplicaciones Científicas De Investigación
CGP 46381 has a wide range of scientific research applications, including:
Neuroscience: It is used to study the role of gamma-aminobutyric acid type B receptors in synaptic transmission and plasticity.
Ophthalmology: Research has shown that this compound can inhibit the development of form-deprivation myopia in animal models.
Electrophysiology: It is used to study the electrophysiological properties of neurons and their response to gamma-aminobutyric acid type B receptor antagonism.
Mecanismo De Acción
CGP 46381 exerts its effects by selectively binding to and antagonizing gamma-aminobutyric acid type B receptors. This antagonism blocks the inhibitory effects of gamma-aminobutyric acid on neuronal activity, leading to increased neuronal excitability and synaptic transmission . The molecular targets of this compound are the gamma-aminobutyric acid type B receptors, which are G-protein-coupled receptors involved in modulating neurotransmitter release and synaptic plasticity .
Direcciones Futuras
While the future directions specifically for 3-Aminopropyl-cyclohexylmethylphosphinic acid are not mentioned in the search results, there is ongoing research into the role of GABAergic signaling in various conditions . Additionally, there is interest in the potential of phosphorus-containing species in synthesis .
Análisis Bioquímico
Biochemical Properties
CGP 46381 interacts with the GABA B receptor, a type of G-protein coupled receptor . It acts as an antagonist, blocking the effects of the neurotransmitter gamma-aminobutyric acid (GABA) on this receptor .
Cellular Effects
The GABA B receptor, which this compound targets, plays a crucial role in inhibitory neurotransmission . By blocking this receptor, this compound can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the GABA B receptor and preventing GABA from activating this receptor . This can lead to changes in gene expression and cellular function .
Metabolic Pathways
This compound is involved in the GABAergic signaling pathway due to its interaction with the GABA B receptor
Métodos De Preparación
The synthesis of CGP 46381 involves several steps, starting with the preparation of the phosphinic acid derivative. The synthetic route typically includes the following steps:
Formation of the phosphinic acid core: This involves the reaction of cyclohexylmethyl chloride with triethyl phosphite to form cyclohexylmethylphosphonic acid.
Introduction of the aminopropyl group: The cyclohexylmethylphosphonic acid is then reacted with 3-aminopropyl chloride under basic conditions to yield (3-Aminopropyl)(cyclohexylmethyl)phosphinic acid.
Análisis De Reacciones Químicas
CGP 46381 undergoes several types of chemical reactions, including:
Substitution reactions: The aminopropyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The phosphinic acid moiety can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid and amine.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
CGP 46381 is unique among gamma-aminobutyric acid type B receptor antagonists due to its high selectivity and brain-penetrant properties. Similar compounds include:
Phaclofen: Another gamma-aminobutyric acid type B receptor antagonist, but with lower brain penetration.
Saclofen: A gamma-aminobutyric acid type B receptor antagonist with similar properties but different chemical structure.
This compound stands out due to its potent and selective antagonism of gamma-aminobutyric acid type B receptors, making it a valuable tool in neuroscience research .
Propiedades
IUPAC Name |
3-aminopropyl(cyclohexylmethyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22NO2P/c11-7-4-8-14(12,13)9-10-5-2-1-3-6-10/h10H,1-9,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOESDNIUAWGCLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CP(=O)(CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154065 | |
| Record name | 3-Aminopropyl-cyclohexylmethylphosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123691-14-5 | |
| Record name | 3-Aminopropyl-cyclohexylmethylphosphinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123691145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminopropyl-cyclohexylmethylphosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

